
6-Fluorophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorophthalazine is a chemical compound with the molecular formula C8H5FN2 It is a derivative of phthalazine, where a fluorine atom is substituted at the sixth position of the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorophthalazine typically involves the fluorination of phthalazine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization is common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorophthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-6-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into this compound-1,4-diol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Phthalazine-6-carboxylic acid.
Reduction: this compound-1,4-diol.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluorophthalazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a fluorescent probe in biological assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cardiovascular diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-Fluorophthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
- 5-Fluorophthalazine
- 6-Methoxyphthalazine
- 6-(Trifluoromethyl)phthalazine
Comparison: 6-Fluorophthalazine is unique due to the presence of the fluorine atom at the sixth position, which imparts distinct electronic and steric properties compared to its analogs. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems. The fluorine atom also contributes to its stability and resistance to metabolic degradation, making it a promising candidate for drug development.
Properties
Molecular Formula |
C8H5FN2 |
|---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
6-fluorophthalazine |
InChI |
InChI=1S/C8H5FN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H |
InChI Key |
XQFXPSUINBSCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


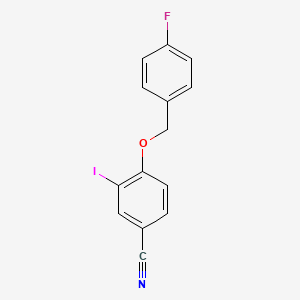
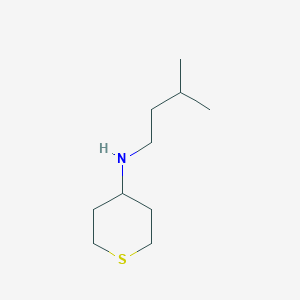
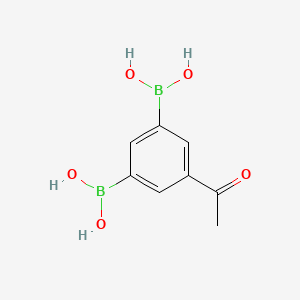
![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
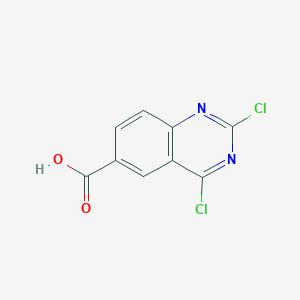
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)
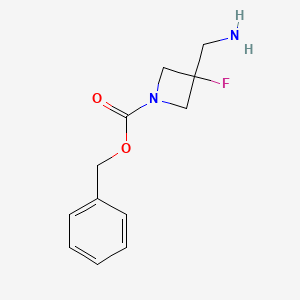
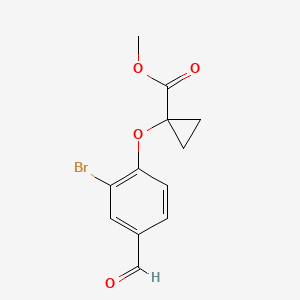
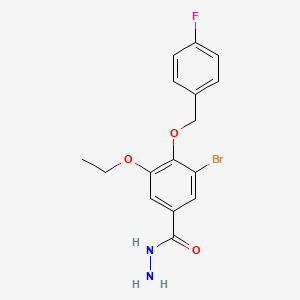
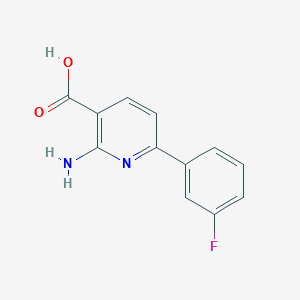
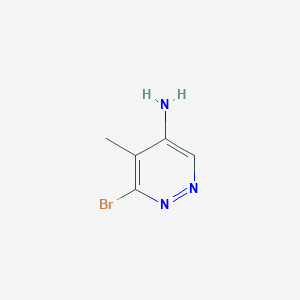
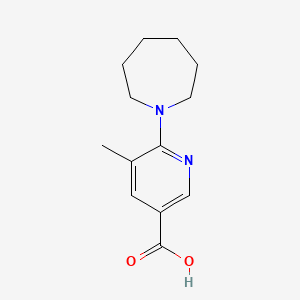
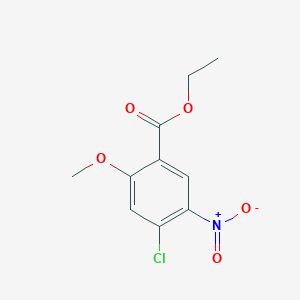
![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)
